REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][N:8]2[C:12](=[O:13])C3=CC=CC=C3C2=O)=[CH:2]1.O.NN.[OH-].[Na+].[C:24]([O:31][C:32]([O:34][C:35]([CH3:38])([CH3:37])[CH3:36])=[O:33])([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25]>C(O)C.ClCCl>[C:27]([O:26][C:12]([NH:8][CH2:7][CH2:6][C:3]1[CH:4]=[CH:5][O:1][CH:2]=1)=[O:13])([CH3:30])([CH3:29])[CH3:28].[C:32]([O:31][C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])([O:34][C:35]([CH3:37])([CH3:38])[CH3:36])=[O:33] |f:1.2,3.4|
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Name
|
N-[2-(3-furyl)ethyl]phthalimide
|
Quantity
|
19.02 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)CCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
5.74 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
by stirring for 0.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane 3 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude 2-(3-furyl)ethylamine was dissolved in 150 ml of dichloromethane
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1 to 6/1)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCCC1=COC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |